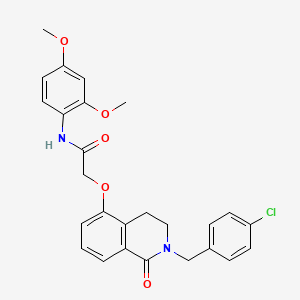

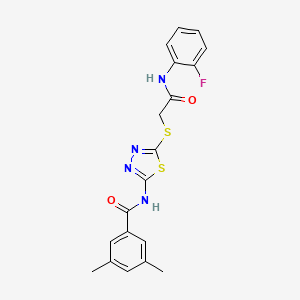

![molecular formula C13H12O4 B2736048 (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 385383-50-6](/img/structure/B2736048.png)

(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, commonly referred to as MMPP, is a carboxylic acid that has been studied in recent years due to its potential applications in a variety of scientific research and laboratory experiments. MMPP is a member of the class of compounds known as alpha-hydroxy acids, which are characterized by the presence of a hydroxyl group attached to a carbon atom that is adjacent to a carbonyl group. MMPP has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol.

科学的研究の応用

Structural Investigation and Synthesis

- Structural Investigation : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlighting the importance of methoxy substitution in stabilizing molecular structure through intermolecular interactions (Venkatesan et al., 2016).

- Synthesis and Crystal Structure : The synthesis and crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was described, providing insights into molecular geometry and intermolecular bonding (Zhao et al., 2010).

Reactivity and Applications

- Nonlinear Optical (NLO) Activity : A study on the NLO activity of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, used X-ray crystallography and quantum chemical calculations to confirm its significant SHG activity, demonstrating its potential in NLO applications (Venkatesan et al., 2016).

- Catalysis in Methoxycarbonylation : The methoxycarbonylation of phenylethyne, catalyzed by Pd complexes, showed high activity and regioselectivity, producing methyl cinnamate. This process illustrates the compound's role in catalyzing the formation of unsaturated esters or diesters through a cascade sequence, highlighting its relevance in chemical synthesis (Magro et al., 2010).

Bioactive Compounds Discovery

- Antioxidative Phenylpropanoids : Research identified phenylpropanoids from berries of Pimenta dioica with antioxidative properties, showcasing the relevance of such compounds in the discovery of natural antioxidants (Kikuzaki et al., 1999).

特性

IUPAC Name |

(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4-7,9H,8H2,2H3,(H,14,15)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMVRUIGQYIBKW-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

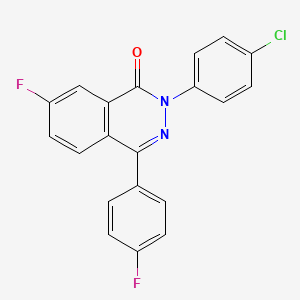

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)

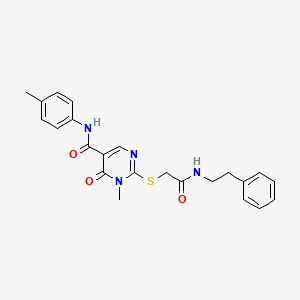

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)

![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]but-2-enamide](/img/structure/B2735978.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735982.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-1-(2-methylbutanoyl)piperidine-3-carboxamide](/img/structure/B2735988.png)